Cas no 2229334-70-5 (4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine)
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine
- 2229334-70-5
- EN300-1995415
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- Inchi: 1S/C11H17ClN2/c1-8-6-9(7-10(12)14-8)4-5-11(2,3)13/h6-7H,4-5,13H2,1-3H3
- InChI Key: NZGSNSJZYMLECT-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C)=N1)CCC(C)(C)N
Computed Properties
- Exact Mass: 212.1080262g/mol
- Monoisotopic Mass: 212.1080262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.9Ų
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1995415-1g |
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine |
2229334-70-5 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-1995415-5g |
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine |
2229334-70-5 | 5g |
$4309.0 | 2023-09-16 | ||
| Enamine | EN300-1995415-10g |
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine |
2229334-70-5 | 10g |
$6390.0 | 2023-09-16 | ||
| Enamine | EN300-1995415-0.05g |
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine |
2229334-70-5 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1995415-0.1g |
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine |
2229334-70-5 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-1995415-0.25g |
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine |
2229334-70-5 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1995415-0.5g |
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine |
2229334-70-5 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1995415-1.0g |
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine |
2229334-70-5 | 1g |
$1485.0 | 2023-05-31 | ||
| Enamine | EN300-1995415-2.5g |
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine |
2229334-70-5 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-1995415-5.0g |
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine |
2229334-70-5 | 5g |
$4309.0 | 2023-05-31 |
4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine
Professional Introduction to Compound with CAS No. 2229334-70-5 and Product Name: 4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine
The compound with the CAS number 2229334-70-5 and the product name 4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a pyridine core, which is a well-known scaffold in the design of bioactive molecules, particularly in the development of small-molecule drugs targeting various therapeutic areas.
The pyridine ring in 4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine is a key feature that contributes to its pharmacological activity. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The presence of a chloro substituent at the 2-position and a methyl group at the 6-position of the pyridine ring further enhances its binding affinity and selectivity towards specific biological targets. These structural modifications are critical in fine-tuning the pharmacokinetic and pharmacodynamic properties of the compound, making it a promising candidate for further investigation.
Recent research has highlighted the importance of 4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine in the development of novel therapeutic agents. Studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes and receptors involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases. The compound's ability to modulate these pathways is attributed to its unique interaction with key proteins and nucleic acids, which has been elucidated through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
In addition to its anti-inflammatory properties, 4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine has shown promise in other therapeutic areas as well. Preliminary studies have indicated that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with central nervous system targets has been a focus of recent research efforts. These findings suggest that further exploration of this compound could lead to novel treatments for neurological disorders.
The synthesis of 4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the pyridine derivative, followed by functional group transformations to introduce the chloro and methyl substituents at appropriate positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. The optimization of these synthetic routes is crucial for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
The pharmacological evaluation of 4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine has been conducted using both in vitro and in vivo models. In vitro studies have revealed that this compound exhibits potent inhibitory activity against various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. In vivo studies have further demonstrated that this compound can effectively reduce inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases. These findings have laid the groundwork for further clinical investigations to evaluate its safety and efficacy in humans.
The future prospects for 4-(2-chloro-6-methylpyridin-4-yl)-2-methylbutan-2-amine are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Advances in computational chemistry and molecular modeling are being leveraged to design novel derivatives of this compound with enhanced bioactivity and reduced side effects. Additionally, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the development process, bringing this promising compound closer to clinical use.
In conclusion, 4-(2-chloro-6-methylpyridin-4-yi)-lactam butanamidine is an exciting development in pharmaceutical chemistry with significant potential for treating various diseases. Its unique structural features, combined with its demonstrated biological activity, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in addressing unmet medical needs.
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